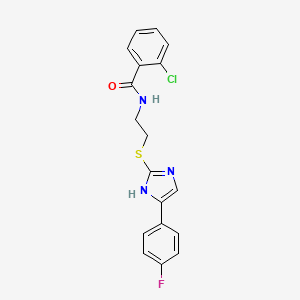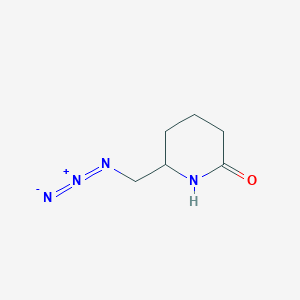![molecular formula C12H11BClNO3 B2707661 [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid CAS No. 2377608-73-4](/img/structure/B2707661.png)
[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid” is a chemical compound with the CAS Number: 2377608-73-4 . It has a molecular weight of 263.49 . The IUPAC name for this compound is (6-(benzyloxy)-5-chloropyridin-3-yl)boronic acid .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. One of the most common methods for synthesizing boronic acids is through the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of “[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid” can be represented by the linear formula: C12H11BClNO3 . The InChI code for this compound is 1S/C12H11BClNO3/c14-11-6-10 (13 (16)17)7-15-12 (11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 .Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. One of the most notable reactions is the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex .Aplicaciones Científicas De Investigación
Boronic Acid in Chemical Catalysis : Boronic acids, including [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid, are utilized in chemical catalysis. Anaby et al. (2014) demonstrated that boranes react with dearomatized ruthenium pincer complexes, leading to new pathways in chemical catalysis through dehydrogenative addition. This research highlights the potential of boronic acid derivatives in advancing chemical catalysis techniques (Anaby et al., 2014).
Synthesis of Heteroarylpyridines via Cross-Coupling Reactions : Smith et al. (2008) explored the synthesis of various boronic acids, including derivatives similar to [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid, and their reactivity in Suzuki–Miyaura cross-coupling reactions. This study provides insight into creating highly functionalized heteroarylpyridine derivatives, crucial in organic synthesis (Smith et al., 2008).
Metal-Free C(sp3)–H Borylation of Alkanes : Shu et al. (2020) presented a metal-free borylation method using boronic acids, demonstrating a novel approach to transform alkanes into valuable organoboron reagents. This research is significant for its implications in creating more sustainable and less toxic synthetic methods (Shu et al., 2020).
Synthesis of Mono- and Disubstituted Borabenzocyclononenes : Beltrán et al. (2002) explored the synthesis of boronates, including structures related to [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid, for creating borabenzocyclononenes. This research contributes to the development of new compounds with potential applications in material science and catalysis (Beltrán et al., 2002).
Degradation of Organic Compounds in Water : Sirés et al. (2006) and Brillas et al. (2007) investigated the degradation of organic compounds in water using anodic oxidation with boron-doped electrodes. These studies offer insights into the potential environmental applications of boronic acid derivatives in water treatment processes (Sirés et al., 2006) (Brillas et al., 2007).
Synthesis and Isolation of Halopyridinylboronic Acids : Bouillon et al. (2003) described methods for synthesizing and isolating halopyridinylboronic acids, providing valuable information for the synthesis of complex organic molecules and potential drug development (Bouillon et al., 2003).
Boronic Acid in Fluorescent pH Sensors : Madhu et al. (2011) explored the use of boronic acid derivatives in the development of fluorescent pH sensors, indicating their potential applications in biological and chemical sensing (Madhu et al., 2011).
Metal-Free Photoinduced Borylation of Haloarenes : Mfuh et al. (2017) presented a metal-free method for converting haloarenes to boronic acids and esters, highlighting the environmental and economic benefits of such processes (Mfuh et al., 2017).
Mecanismo De Acción
Direcciones Futuras
The future directions in the study and application of boronic acids and their derivatives are vast. They are valuable building blocks in organic synthesis and their use in reactions like the Suzuki–Miyaura coupling continues to be explored . The development of new boron reagents and the discovery of new reactions involving boronic acids are areas of ongoing research .
Propiedades
IUPAC Name |
(5-chloro-6-phenylmethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITCWUOJJWUOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

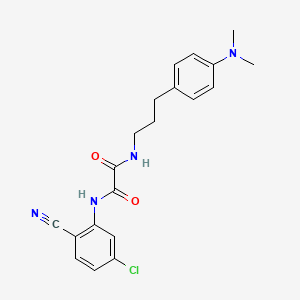
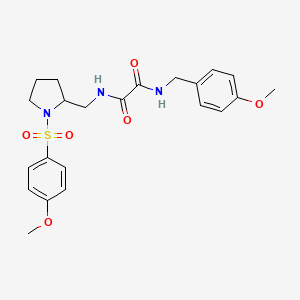
![1-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2707582.png)


![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B2707586.png)

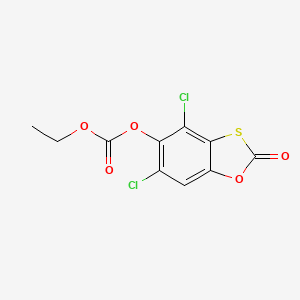
![1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2707591.png)

